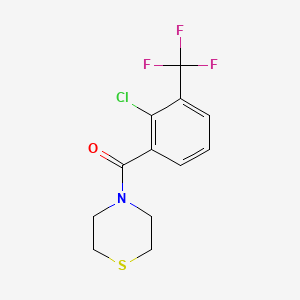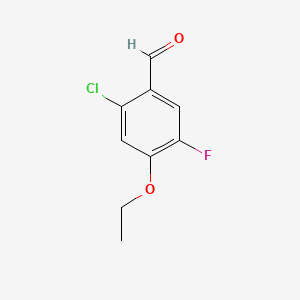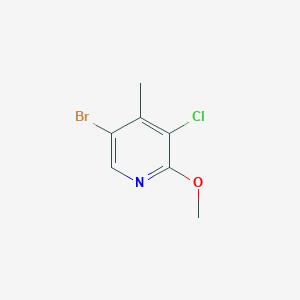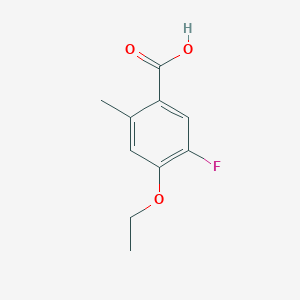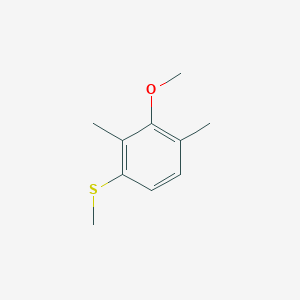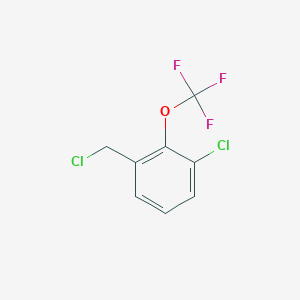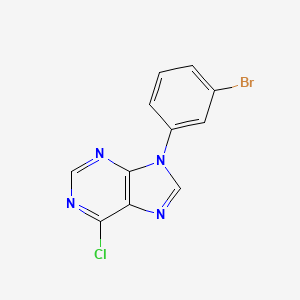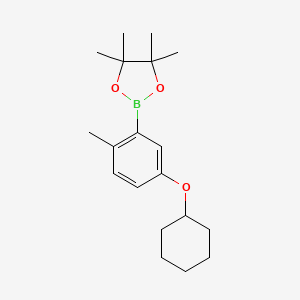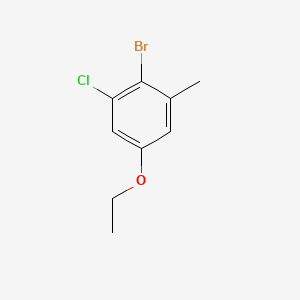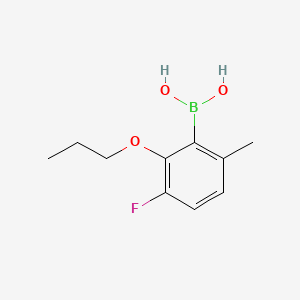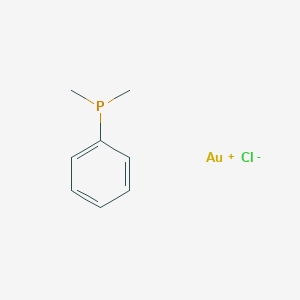
5-Bromo-2-(2,3-dimethylphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2,3-dimethylphenyl)pyridine: is an organic compound with the molecular formula C13H12BrN It is a brominated derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and a 2,3-dimethylphenyl group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,3-dimethylphenyl)pyridine typically involves the bromination of 2-(2,3-dimethylphenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The choice of solvent, brominating agent, and reaction conditions can be optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-(2,3-dimethylphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination and sodium thiolate (NaSR) for thiolation.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Reactions: Products include 2-(2,3-dimethylphenyl)pyridine derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with diverse substituents on the phenyl ring.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-(2,3-dimethylphenyl)pyridine is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions .
Biology: In biological research, this compound can be used to synthesize bioactive molecules for studying their effects on biological systems .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals, agrochemicals, and materials science .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2,3-dimethylphenyl)pyridine in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-methylpyridine
- 2-Bromo-3-methylpyridine
- 5-Bromo-2-methylpyridine
Comparison: 5-Bromo-2-(2,3-dimethylphenyl)pyridine is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific structural and functional characteristics .
Propriétés
Formule moléculaire |
C13H12BrN |
|---|---|
Poids moléculaire |
262.14 g/mol |
Nom IUPAC |
5-bromo-2-(2,3-dimethylphenyl)pyridine |
InChI |
InChI=1S/C13H12BrN/c1-9-4-3-5-12(10(9)2)13-7-6-11(14)8-15-13/h3-8H,1-2H3 |
Clé InChI |
UQYJLGZGDOIXPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=NC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


